molecular formula C17H16N2O4 B2648894 N-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide CAS No. 62254-00-6

N-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

Cat. No. B2648894
CAS RN: 62254-00-6
M. Wt: 312.325
InChI Key: QJBWTQJNCPCLAD-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide, commonly known as DNP, is a chemical compound that has been extensively used in scientific research. DNP belongs to the family of nitrophenols and is primarily used as a biochemical tool to study the mitochondrial uncoupling process.

Mechanism Of Action

DNP acts as an uncoupling agent by disrupting the proton gradient across the inner mitochondrial membrane. DNP enters the mitochondria and binds to the proton channel, allowing protons to leak across the membrane. This results in the dissipation of the proton gradient, which reduces the efficiency of ATP synthesis. The energy released from the electron transport chain is then dissipated as heat, leading to an increase in oxygen consumption and heat production.

Biochemical And Physiological Effects

DNP has been shown to have various biochemical and physiological effects. It increases oxygen consumption and heat production, leading to an increase in metabolic rate. DNP also increases the expression of genes involved in thermogenesis and energy metabolism. In addition, DNP has been shown to improve insulin sensitivity and reduce oxidative stress.

Advantages And Limitations For Lab Experiments

DNP has several advantages as a biochemical tool for studying mitochondrial uncoupling. It is a potent and specific uncoupling agent that can be used to study various physiological processes. DNP is also relatively inexpensive and easy to use. However, DNP has several limitations. It is highly toxic and can cause severe side effects, including hyperthermia, tachycardia, and death. Therefore, the use of DNP in lab experiments requires strict safety precautions and careful dosing.

Future Directions

The use of DNP in scientific research has led to several important discoveries. However, there are still many unanswered questions regarding the mechanism of action and physiological effects of DNP. Future research should focus on understanding the molecular mechanisms underlying the uncoupling process and identifying new compounds that can selectively target mitochondrial uncoupling. In addition, the use of DNP as a potential therapeutic agent for metabolic disorders should be further explored.

Synthesis Methods

The synthesis of DNP involves the reaction of 2,4-dimethylphenylhydrazine with 4-nitrobenzoyl chloride in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The overall yield of the synthesis is around 60%, and the purity of the product can be increased by recrystallization.

Scientific Research Applications

DNP has been widely used in scientific research to study the mitochondrial uncoupling process. Mitochondrial uncoupling is the process by which the electron transport chain in the mitochondria is uncoupled from ATP synthesis, resulting in the dissipation of the proton gradient across the inner mitochondrial membrane. DNP acts as an uncoupling agent and disrupts the proton gradient, leading to an increase in oxygen consumption and heat production. This property of DNP has been used to study various physiological processes, including thermogenesis, metabolism, and aging.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-11-3-8-15(12(2)9-11)18-17(21)10-16(20)13-4-6-14(7-5-13)19(22)23/h3-9H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBWTQJNCPCLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

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